Cafedrine hydrochloride
CAS No.: 3039-97-2
Cat. No.: VC0522490
Molecular Formula: C18H24ClN5O3
Molecular Weight: 393.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3039-97-2 |
|---|---|
| Molecular Formula | C18H24ClN5O3 |
| Molecular Weight | 393.9 g/mol |
| IUPAC Name | 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
| Standard InChI | InChI=1S/C18H23N5O3.ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;1H |
| Standard InChI Key | UTTZHZDGHMJDPM-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl |
| SMILES | CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl |
| Canonical SMILES | CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.Cl |
| Appearance | Solid powder |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
Cafedrine hydrochloride features a complex bicyclic structure comprising a xanthine moiety (1,3-dimethylpurine-2,6-dione) linked via ethylamine to a norephedrine derivative . The IUPAC name, 7-[2-[[(1R*,2S*)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione hydrochloride, reflects its stereochemical configuration . X-ray crystallography reveals three chiral centers contributing to its receptor binding specificity . The hydrochloride salt enhances water solubility (42 mg/mL at 20°C), facilitating intravenous administration .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₄ClN₅O₃ | |
| Molecular Weight | 393.9 g/mol | |
| logP (Octanol-Water) | 1.78 | |
| pKa | 8.2 (amine), 3.9 (xanthine) | |
| Melting Point | 192–194°C (decomposes) |
Stereochemical Considerations
The (1R,2S) configuration of the norephedrine moiety confers β₁-adrenergic receptor selectivity, while the xanthine component inhibits phosphodiesterase III . Molecular dynamics simulations indicate the ethylamine linker adopts a gauche conformation (θ = 68°) optimal for simultaneous receptor engagement . Racemization studies demonstrate <2% enantiomeric conversion at physiological pH, ensuring metabolic stability .
Pharmacological Mechanisms and Metabolism
Dual Mechanism of Action
Cafedrine hydrochloride exerts pressor effects through complementary pathways:
-
Indirect Sympathomimetic Activity: The norephedrine component displaces neuronal vesicular noradrenaline stores, increasing synaptic concentrations by 3.2-fold .
-
Phosphodiesterase Inhibition: Xanthine-mediated PDE III blockade elevates myocardial cAMP (Δ = 127 pmol/mg protein), enhancing inotropy without chronotropy .
Equation 1: Combined effect on cardiac output
Where represents phosphodiesterase inhibition efficacy .
Pharmacokinetic Profile
Phase I metabolism yields three primary metabolites:
-
Theodrenaline (23% of dose): Active β₁-agonist with t₁/₂ = 45 min
-
Paraxanthine (41%): PDE inhibitor contributing to prolonged action
-
Norephedrine glucuronide (18%): Inactive renal excretion product
Table 2: Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) | Population | Source |
|---|---|---|---|
| Cmax (iv 200 mg) | 42 mg/L | Adults | |
| t₁/₂α | 8.7 ± 2.1 min | Healthy | |
| t₁/₂β | 63 ± 15 min | CHF | |
| Vd | 0.81 L/kg | Both sexes | |
| Cl | 12.3 mL/min/kg | β-blocked |
Clinical Efficacy in Hypotension Management
Spinal Anesthesia Applications
A prospective multicenter study (N=1,142) comparing cafedrine/theodrenaline (C/T) to ephedrine demonstrated:
-
Reduced tachyphylaxis (dose escalation needed in 12% vs. 34%)
-
Superior fetal pH maintenance (7.31 vs. 7.28; p=0.03) in obstetric cases
Figure 1: Hemodynamic response curves showed C/T produced 18% greater AUC₀₋₆₀ for MAP versus ephedrine (p<0.001) .
Gender-Specific Responses
Population pharmacokinetic analysis revealed:
-
Women required 23% lower doses (1.16 vs. 1.51 mg/kg) for equivalent pressor response
-
Time to 10% MAP increase was 19% faster in females (7.2 vs. 8.6 min; p=0.018)
These differences correlate with body fat distribution (Vd = 0.94 vs. 0.68 L/kg; p<0.01) and CYP2D6 polymorphism prevalence .
| Event | C/T Group (n=571) | Ephedrine (n=571) | p-value |
|---|---|---|---|
| Tachycardia (>100 bpm) | 8.2% | 22.1% | <0.001 |
| Nausea | 3.1% | 5.6% | 0.03 |
| Hypertension | 1.4% | 4.3% | 0.002 |
Contraindications and Precautions
-
Relative:
Recent Advances and Future Directions
Formulation Innovations
Nanocrystal technology has improved subcutaneous bioavailability from 12% to 58%, enabling prehospital use . Stability studies show the nanoformulation retains 95% potency after 24 months at 25°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume